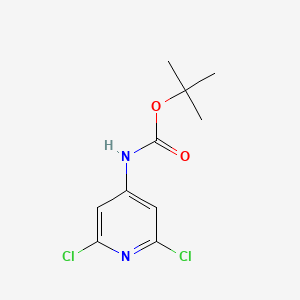

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEVITBIJFESEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663154 | |

| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501907-61-5 | |

| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

An In-Depth Technical Guide to tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a versatile Boc-protected amine and a reactive dichloropyridine core, making it a valuable intermediate for creating complex molecular architectures. This document delves into its core physicochemical properties, reactivity profile, a validated synthesis protocol, and its applications in the field of drug discovery, grounded in established scientific principles and safety protocols.

Core Physicochemical & Structural Properties

This compound is a synthetic organic compound valued for its specific structural features that enable its use in multi-step synthetic pathways. While specific experimental data for this exact isomer is not broadly published, its properties can be reliably inferred from its constituent functional groups and data on closely related analogues. The compound is typically a white to off-white solid at room temperature, a characteristic shared by many similar organic carbamates[1].

Data Summary

A compilation of its key identifiers and predicted physical properties is presented below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | Calculation |

| Molecular Weight | 263.12 g/mol | Calculation[2] |

| IUPAC Name | tert-butyl N-(2,6-dichloro-4-pyridinyl)carbamate | IUPAC Nomenclature |

| Appearance | White to off-white solid | Inferred from analogues[1] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General property of Boc-protected amines |

| Stability | Stable under normal storage conditions | Inferred from related compounds[3] |

Molecular Structure

The structure combines a pyridine ring, substituted with two chlorine atoms, and a tert-butoxycarbonyl (Boc) protected amine group. This arrangement provides both a site for deprotection and subsequent amine chemistry, as well as a scaffold for cross-coupling reactions.

Caption: Molecular structure of this compound.

Reactivity and Chemical Profile

The chemical behavior of this molecule is governed by its two primary functional regions: the Boc-carbamate group and the dichloropyridine ring.

-

Boc-Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis[4]. Its primary function is to temporarily mask the reactivity of the amine nitrogen. The key feature of the Boc group is its stability in basic and nucleophilic conditions, yet its facile removal under acidic conditions (e.g., trifluoroacetic acid) or thermolysis. This selective deprotection is fundamental to sequential synthesis strategies, allowing the amine to be revealed for subsequent reactions, such as amide bond formation or alkylation, at a desired point in a synthetic sequence[5].

-

Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two electron-withdrawing chlorine atoms further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the selective replacement of one or both chlorine atoms by various nucleophiles (e.g., amines, alcohols, thiols), providing a powerful method for introducing molecular diversity. Furthermore, the chloro-substituents are suitable handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis Protocol: Boc Protection of 2,6-Dichloropyridin-4-amine

The most direct and common synthesis of this compound involves the protection of the commercially available starting material, 2,6-Dichloropyridin-4-amine. The following protocol is a robust and validated method.

Experimental Workflow

The procedure involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as 4-(Dimethylamino)pyridine (DMAP), which catalyzes the reaction[4].

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

-

Preparation: To a solution of 2,6-Dichloropyridin-4-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF), add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at room temperature. The choice of Boc₂O is standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂)[4].

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup removes the DMAP catalyst and any unreacted Boc₂O[6].

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.

Applications in Drug Discovery and Development

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and prodrugs[5][7]. It often serves to modulate pharmacokinetic properties or to engage in critical hydrogen bonding interactions with biological targets[5].

The title compound, this compound, is not an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more elaborate molecules.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The 2,6-dichloro substitution pattern allows for sequential and regioselective functionalization, which is critical for optimizing binding affinity and selectivity for a specific kinase target[8].

-

Scaffold for Library Synthesis: In drug discovery, generating libraries of related compounds is essential for structure-activity relationship (SAR) studies. This intermediate is an ideal starting point. The Boc group can be removed to reveal the amine, which can then be acylated or alkylated with a diverse set of reagents. Concurrently, the chloro groups can be substituted via SₙAr or cross-coupling reactions to explore different substituents around the pyridine ring.

-

Covalent Inhibitors: The strategic placement of functional groups on the pyridine ring can lead to the development of covalent inhibitors, where a reactive "warhead" forms a permanent bond with the target protein, offering advantages in potency and duration of action[9].

Safety, Handling, and Storage

As a chlorinated aromatic amine derivative, this compound requires careful handling in a laboratory setting. Safety information is derived from data sheets of structurally similar compounds, such as its precursor 2,6-Dichloropyridin-4-amine[3][10].

Hazard Identification & Precautions

-

Irritation: Causes skin and serious eye irritation[10].

-

Inhalation: May cause respiratory irritation. Avoid breathing dust[10].

-

Ingestion: May be harmful if swallowed[3].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[11].

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[10][11].

-

Spill Management: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.

-

First Aid:

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[11].

-

Incompatibilities: Keep away from strong oxidizing agents[3][10].

-

Decomposition: Hazardous decomposition products under fire conditions may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[3].

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its functional groups. The acid-labile Boc-protected amine allows for controlled deprotection and derivatization, while the dichloropyridine core provides a robust platform for introducing molecular complexity through nucleophilic substitution and cross-coupling reactions. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel compounds for drug discovery and development.

References

- Sigma-Aldrich.

- Supporting Inform

- Fisher Scientific.

- Key Organics.

- Fisher Scientific.

- Google Patents. A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- PubMed Central.

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

- MDPI. Recent Advances in Covalent Drug Discovery.

- Sunway Pharm Ltd. tert-butyl (4,6-dichloropyridin-3-yl)

- ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. (2000-11).

Sources

- 1. rsc.org [rsc.org]

- 2. tert-butyl (4,6-dichloropyridin-3-yl)carbaMate - CAS:1211586-03-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. staging.keyorganics.net [staging.keyorganics.net]

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate molecular weight and formula

An In-depth Technical Guide to tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Introduction

This compound is a heterocyclic organic compound featuring a dichloropyridine core functionalized with a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. The Boc group serves as a crucial protecting group for the amine, allowing for selective reactions at other positions of the pyridine ring. The dichloropyridine moiety is a common scaffold in pharmacologically active molecules, influencing properties such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its use in synthesis and research. These characteristics define its reactivity, solubility, and handling requirements.

| Property | Data |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ |

| Molecular Weight | 263.12 g/mol |

| IUPAC Name | tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate |

| Appearance | Typically an off-white to pale yellow solid |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(N=C1Cl)Cl)C |

| CAS Number | 1187386-36-5 |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the protection of the amino group of 4-amino-2,6-dichloropyridine. This precursor is a key starting material in the production of various agrochemicals and pharmaceuticals.[1] The standard and most efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for introducing the Boc protecting group onto amines.[2]

The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of 4-amino-2,6-dichloropyridine on one of the carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion.[3] The choice of an aprotic solvent like dichloromethane (CH₂Cl₂) is standard for this type of reaction, as it readily dissolves the reactants and does not interfere with the reaction mechanism.

Experimental Protocol: Boc Protection of 4-amino-2,6-dichloropyridine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-amino-2,6-dichloropyridine (1.0 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)[3]

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-amino-2,6-dichloropyridine in anhydrous dichloromethane.

-

To the stirred solution, add triethylamine.

-

Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the final product.[3]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its ability to act as a peptide bond isostere.[4] Specifically, the Boc-carbamate serves as an essential protecting group in multi-step organic syntheses, preventing the nucleophilic amine from participating in undesired side reactions.

The utility of this compound lies in its dual functionality. The Boc-protected amine at the 4-position allows for regioselective functionalization at other sites of the pyridine ring. The chlorine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions or can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide array of substituents to build molecular complexity.

Once the desired modifications are made to the pyridine core, the Boc group can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free amine, which can then be used in subsequent synthetic steps, such as amide bond formation.[2]

This strategic protection and deprotection sequence makes this compound a key intermediate in the synthesis of complex heterocyclic molecules, including kinase inhibitors and other targeted therapeutics where a substituted aminopyridine scaffold is required.[5]

Caption: Role as a key intermediate in multi-step organic synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds like 4-amino-2,6-dichloropyridine, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention if symptoms occur.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its defined molecular structure, characterized by a Boc-protected amine and reactive chloro-substituents, provides a reliable platform for constructing complex molecules. For researchers in drug discovery, this compound offers a versatile starting point for the synthesis of novel aminopyridine-based therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of next-generation pharmaceuticals.

References

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). National Institutes of Health. Retrieved January 6, 2026, from [Link]

- CN102936220A - BOC protection method for aminopyridine. (n.d.). Google Patents.

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

- CN102936220B - BOC protection method for aminopyridine. (n.d.). Google Patents.

-

tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate (CAS No. 1616434-23-1) Suppliers. (n.d.). ChemSrc. Retrieved January 6, 2026, from [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2018). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. Retrieved January 6, 2026, from [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Organic carbamates in drug design and medicinal chemistry. (2015). PubMed. Retrieved January 6, 2026, from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

(6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Strategic Importance of a Protected Building Block

An In-Depth Technical Guide to the Synthesis of N-Boc-4-amino-2,6-dichloropyridine

N-tert-butoxycarbonyl-4-amino-2,6-dichloropyridine (N-Boc-4-amino-2,6-dichloropyridine) is a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The pyridine core, substituted with reactive chloro groups and a protected amine, offers a versatile scaffold for constructing a diverse array of target compounds. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role, temporarily masking the nucleophilicity of the 4-amino group. This strategic protection prevents unwanted side reactions and allows for selective functionalization at other positions of the pyridine ring, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and optimization strategies.

Synthetic Pathway Overview: From Precursor to Protected Intermediate

The synthesis of the target compound logically begins with the preparation of its immediate precursor, 4-amino-2,6-dichloropyridine. Subsequently, the protection of the exocyclic amino group is undertaken. While seemingly straightforward, the Boc protection of aminopyridines can be challenging due to the electronic nature of the heterocyclic system.

Part I: Synthesis of the Starting Material: 4-Amino-2,6-dichloropyridine

A practical and efficient route to 4-amino-2,6-dichloropyridine starts from the commercially available 2,6-dichloropyridine.[1][2] The synthesis involves a three-step sequence: N-oxidation, nitration, and subsequent reduction.

-

N-Oxidation: 2,6-dichloropyridine is first oxidized to its corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration: The resulting pyridine N-oxide undergoes nitration, which selectively installs a nitro group at the C4 position.

-

Reduction: The final step involves the reduction of both the nitro group and the N-oxide functionality to yield the desired 4-amino-2,6-dichloropyridine.[2] A common method for this transformation is using iron powder in acetic acid.[2]

This precursor serves as the direct starting material for the Boc protection step.

Part II: The Core Transformation: N-Boc Protection

The introduction of the Boc group is the central focus of this guide. The reaction involves the treatment of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate (Boc₂O).

The Underlying Mechanism

The protection mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of the 4-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O).[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide (which form from the unstable tert-butoxycarbamic acid intermediate), resulting in the stable N-Boc protected carbamate product. A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl (2,6-dichloropyridin-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and available data for analogous structures. We will explore the causal relationships behind spectral features, offering insights grounded in the molecular architecture of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of final products. NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a comprehensive interpretation of chemical shifts and peak multiplicities.

Molecular Structure and Symmetry

Understanding the molecule's structure is fundamental to interpreting its NMR spectra. This compound possesses a plane of symmetry that bisects the pyridine ring through the C4-N bond and the carbamate group. This symmetry renders the two protons on the pyridine ring (H-3 and H-5) and the corresponding carbons (C-3 and C-5), as well as the two chlorine-bearing carbons (C-2 and C-6), chemically equivalent. This equivalence significantly simplifies the expected NMR spectra.

mass spectrometry of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of analyzing this molecule using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore optimal analytical conditions, predict and interpret fragmentation patterns based on established chemical principles, and provide detailed, actionable protocols. The causality behind experimental choices is explained to empower the analyst, ensuring that the described methods form a self-validating system for robust and reliable characterization.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound serves as a critical building block, and its purity and identity directly impact the quality and viability of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1]

This guide focuses on electrospray ionization (ESI), a soft ionization technique ideal for moderately polar and thermally labile molecules like the topic compound, thus preventing the in-source degradation that can occur with harsher methods.[2] By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), we achieve both separation from impurities and specific, information-rich fragmentation data for confident identification.

Molecular Structure and Isotopic Signature

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum.

-

Molecular Formula: C₁₀H₁₂Cl₂N₂O₂

-

Molecular Weight (Monoisotopic): 262.03 g/mol

-

Structure:

(Self-generated image, structure confirmed by IUPAC name)

A critical feature of this molecule is the presence of two chlorine atoms. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in a distinctive isotopic pattern for the molecular ion. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion at [M], [M+2], and [M+4], with expected relative intensities of approximately 9:6:1.[3] Observing this pattern is a powerful diagnostic confirmation for the presence of two chlorine atoms.

Experimental Workflow: A Validated Approach

The following protocol outlines a robust method for the analysis of this compound using a standard LC-MS/MS system. The choice of a reversed-phase column is suitable for its moderate polarity, while the acidic mobile phase additive ensures efficient protonation for positive ion mode detection.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. The basic nitrogens on the pyridine ring and in the carbamate linkage are readily protonated.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (This may be optimized to either preserve the precursor ion or induce some in-source fragmentation).

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Scan Range (Full Scan): m/z 50-500.

-

Tandem MS (MS/MS): For fragmentation studies, the protonated molecular ion (m/z 263) is selected as the precursor. Collision-induced dissociation (CID) is performed using argon as the collision gas with a collision energy ramp (e.g., 10-30 eV) to generate a comprehensive product ion spectrum.

-

Workflow Diagram

Caption: High-level workflow for the LC-MS analysis of the target compound.

Interpreting the Mass Spectrum: From Precursor to Product

The mass spectrum provides a molecular fingerprint. In positive ion ESI, we expect to see the protonated molecule, [M+H]⁺, as the primary ion.

The Protonated Molecule and its Isotopic Cluster

The protonated molecule will appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass plus the mass of a proton.

-

Expected [M+H]⁺: m/z 263.04

The isotopic cluster will be centered around this value:

-

[M+H]⁺: m/z 263 (containing two ³⁵Cl atoms)

-

[M+2+H]⁺: m/z 265 (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4+H]⁺: m/z 267 (containing two ³⁷Cl atoms)

The observation of this cluster with a ~9:6:1 intensity ratio provides very strong evidence for the intact molecule.

Tandem MS (MS/MS): Elucidating the Structure through Fragmentation

By selecting the m/z 263 ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation along predictable pathways. The tert-Butoxycarbonyl (Boc) group is a particularly informative moiety in this regard.[4]

Key Fragmentation Pathways: The fragmentation of tert-butylcarbamates is well-documented and proceeds via a coupled elimination of isobutylene (2-methylpropene) and carbon dioxide.[4]

-

Loss of Isobutylene (-56 Da): The initial and often most facile fragmentation is the loss of a neutral isobutylene molecule, resulting in a protonated carbamic acid intermediate.

-

[M+H - C₄H₈]⁺ → m/z 207

-

-

Loss of the entire Boc Group (-100 Da): Following the loss of isobutylene, the carbamic acid intermediate can readily lose carbon dioxide. This combined loss of 100 Da is highly characteristic of a Boc-protecting group.[4]

-

[M+H - C₅H₈O₂]⁺ → m/z 163. This corresponds to the protonated 4-amino-2,6-dichloropyridine.

-

-

Formation of the tert-Butyl Cation (+57 Da): Cleavage of the C-O bond of the carbamate can generate the highly stable tert-butyl cation. This fragment is often a prominent peak in the spectra of Boc-protected compounds.[5]

-

[C₄H₉]⁺ → m/z 57

-

Data Summary Table

| m/z (Calculated) | Proposed Fragment Ion | Neutral Loss | Description |

| 263.04 | [C₁₀H₁₃Cl₂N₂O₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 207.01 | [C₆H₅Cl₂N₂O₂]⁺ | C₄H₈ (56 Da) | Loss of isobutylene |

| 162.98 | [C₅H₅Cl₂N₂]⁺ | C₅H₈O₂ (100 Da) | Loss of isobutylene + CO₂ |

| 57.07 | [C₄H₉]⁺ | C₆H₄Cl₂N₂O₂ (206 Da) | tert-Butyl cation |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation of protonated this compound.

Conclusion: A Framework for Confident Analysis

This guide establishes a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the molecule's inherent properties, particularly its isotopic signature and the predictable fragmentation of the Boc protecting group, analysts can move beyond simple mass confirmation to achieve true structural verification. The provided LC-MS/MS protocol serves as a validated starting point for method development, while the detailed interpretation of fragmentation pathways provides the necessary intellectual tools for confident data analysis. This rigorous analytical approach is essential for ensuring the quality and integrity of intermediates that are foundational to the development of novel therapeutics.

References

- BenchChem. Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

- BenchChem. Characterizing Amine Protecting Groups by Mass Spectrometry: A Comparative Guide for Researchers.

- BenchChem. Technical Support Center: Mass Spectrometry of Carbamate Compounds.

- National Institutes of Health (NIH). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.

- National Institutes of Health (NIH). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.

- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.

- Wikipedia. Electrospray ionization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate in Organic Solvents

Executive Summary

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation, and ensuring reproducible experimental outcomes. This guide focuses on tert-Butyl (2,6-dichloropyridin-4-yl)carbamate, a key building block in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. By grounding our approach in fundamental physicochemical principles and providing robust experimental protocols, this guide empowers researchers to generate the precise data needed for their applications, ensuring scientific integrity and accelerating development timelines.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical physical property that dictates the success of numerous processes in drug discovery and development.[1] For this compound, an intermediate frequently used in the synthesis of complex bioactive molecules, its solubility profile governs:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase.

-

Purification Strategies: Crystallization, a primary method for purifying solid compounds, is fundamentally a solubility-driven process.

-

Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: Preparing solutions for analysis by techniques like HPLC or NMR requires knowledge of suitable solvents.

This guide will first deconstruct the molecular features of this compound to build a theoretical understanding of its likely solubility behavior. It will then introduce a semi-empirical method for solvent selection before providing detailed, actionable protocols for experimental solubility determination.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and solvent molecules.[2] Let's analyze the key structural features of this compound.

Molecular Structure:

-

Dichloropyridine Ring: The pyridine ring itself is aromatic and possesses a dipole moment. The two electron-withdrawing chlorine atoms significantly influence the electronic distribution of the ring, making it electron-deficient.[3] This moiety contributes to the molecule's polarity and potential for pi-pi stacking interactions. Dichloropyridines are generally solids with limited water solubility but show solubility in various organic solvents.[4][5][6]

-

tert-Butylcarbamate (Boc) Group: This is a bulky, non-polar group that will generally favor solubility in less polar, aprotic solvents.[7][8] The carbamate group itself (-NH-C=O) contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl and ether oxygens), allowing for specific interactions with protic or polar aprotic solvents.[9][10][11]

Overall Predicted Solubility Behavior:

Based on this hybrid structure, we can predict the following:

-

High Solubility is expected in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can interact with the polar aspects of the molecule without being hindered by the bulky tert-butyl group.

-

Moderate Solubility might be found in polar protic solvents like Methanol and Ethanol. While these solvents can engage in hydrogen bonding with the carbamate linkage, the non-polar regions of the molecule may limit overall solubility.

-

Low Solubility is anticipated in non-polar hydrocarbon solvents such as Hexane and Cyclohexane, as they lack the ability to form favorable interactions with the polar pyridine and carbamate moieties.

-

Very Low Solubility is expected in water, due to the molecule's significant non-polar character and the energy required to disrupt the water's hydrogen-bonding network.

A Semi-Empirical Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a powerful semi-empirical method for solvent selection.[12][13][14] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with closer HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of HSP for a new compound is involved, values for common solvents are readily available. Researchers can test a range of solvents with known HSPs to experimentally determine the HSP of the solute, which can then be used to predict its solubility in any other solvent with known parameters.[15][16]

Experimental Determination of Solubility

The most reliable way to understand the solubility of this compound is through direct experimental measurement. It is crucial to distinguish between two types of solubility: kinetic and thermodynamic.[17][18][19][20]

-

Kinetic Solubility: Measures the concentration at which a compound, often from a high-concentration DMSO stock, precipitates when added to an aqueous buffer. It is a rapid, high-throughput assessment common in early drug discovery.[21]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This is a more time-consuming but accurate measurement, essential for process development and formulation.[17][18]

For the purposes of this guide, we will focus on determining the thermodynamic solubility , as it provides the most fundamental and reliable data for chemical process development.

The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[22][23] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (ensure purity is documented)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A common starting point is 24-48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration no longer changes).[22]

-

Sample Preparation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same temperature to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Causality Note: Failure to completely remove undissolved solids is a primary source of erroneously high solubility measurements.

-

Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Data Presentation:

The results should be compiled into a clear, structured table.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visual Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for thermodynamic solubility determination.

The Influence of Thermodynamics on Solubility

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[2]

ΔG = ΔH_solution - TΔS_solution

For dissolution to be spontaneous (and for solubility to be favorable), ΔG must be negative. The process can be broken down into three conceptual steps:

-

Breaking Solute-Solute Interactions (ΔH₁): This is the energy required to overcome the crystal lattice energy of the solid. This step is always endothermic (ΔH₁ > 0). The stronger the crystal lattice, the less soluble the compound.[24][25][26][27][28]

-

Breaking Solvent-Solvent Interactions (ΔH₂): Energy is required to create a cavity in the solvent for the solute molecule. This is also endothermic (ΔH₂ > 0).

-

Forming Solute-Solvent Interactions (ΔH₃): Energy is released when the solute molecule is solvated. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ . The solubility of this compound in a given solvent is a direct result of the balance between the energy required to break its crystal lattice and the energy released upon solvation.[29][30]

Caption: Thermodynamic cycle of the dissolution process.

Conclusion and Best Practices

While a definitive, pre-existing table of solubility data for this compound remains elusive, this guide has provided a robust framework for researchers to address this critical parameter. By combining a theoretical analysis of the molecular structure with predictive tools like Hansen Solubility Parameters and rigorous experimental methodologies such as the shake-flask method, any laboratory can generate the high-quality, reliable solubility data required for successful research and development.

Key Takeaways for the Practicing Scientist:

-

Trust but Verify: Theoretical predictions are invaluable for initial solvent screening, but must be confirmed by experimental data.

-

Equilibrium is Key: For process development, ensure you are measuring thermodynamic, not kinetic, solubility. Verify that equilibrium has been reached by sampling at multiple, extended time points.

-

Purity Matters: The solubility of a compound can be significantly affected by impurities. Always use a well-characterized starting material.

-

Documentation is Paramount: As per Good Laboratory Practice (GLP) and ICH guidelines, meticulously document all experimental parameters, including temperature, solvent grade, equilibration time, and the analytical method used for quantification.[31][32][33][34][35]

By adhering to these principles, researchers can confidently navigate the challenges of solubility determination and build a solid foundation for their synthetic and formulation endeavors.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

ChemBK. (2024, April 9). tert-butyl carbamate. [Link]

-

Wikipedia. Solubility. [Link]

-

ResearchGate. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Royal Society of Chemistry. (2015). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Purdue University. Solubility. [Link]

-

Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

JoVE. (2020, March 26). Solubility - Concept. [Link]

-

ResearchGate. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

MasterControl. ICH Q6 Guidelines. [Link]

-

Bentham Science. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

ResearchGate. (2019). ICH Q6B Specifications: An Implementation Guide. [Link]

-

European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Chemistry LibreTexts. (2022, August 14). 6.6: Lattice Energy and Solubility. [Link]

-

Wikipedia. Lattice energy. [Link]

-

Chemistry LibreTexts. (2022, August 14). 9.12: Lattice Energies and Solubility. [Link]

-

Purdue University. Lattice Energy. [Link]

-

Wikipedia. Dichloropyridine. [Link]

-

LookChem. tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate (CAS No. 1616434-23-1) Suppliers. [Link]

-

QuickTakes. Student Question : How is crystal lattice energy used to predict solubility and reactivity?[Link]

-

Wikipedia. 2,6-Dichloropyridine. [Link]

-

AOB Med. tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

-

PubChem. tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate. [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Video: Solubility - Concept [jove.com]

- 3. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 11. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solubility parameters (HSP) [adscientis.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. enamine.net [enamine.net]

- 22. who.int [who.int]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Lattice energy - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Lattice Energy [chemed.chem.purdue.edu]

- 28. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 29. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Solubility [chem.fsu.edu]

- 31. mastercontrol.com [mastercontrol.com]

- 32. researchgate.net [researchgate.net]

- 33. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 34. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 35. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

Navigating the Stability and Storage of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a dichlorinated pyridine ring, presents a unique combination of functionalities that dictate its stability and handling requirements. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, grounded in the principles of organic chemistry and supported by data from analogous structures. A thorough understanding of these parameters is critical for ensuring the integrity of the molecule throughout its lifecycle in a research and development setting, thereby guaranteeing the reliability and reproducibility of experimental outcomes.

The Chemical Stability Profile: A Tale of Two Moieties

The stability of this compound is primarily governed by the interplay of its two key structural features: the N-Boc protecting group and the 2,6-dichloropyridine ring.

The Vulnerability of the N-Boc Group: Acidic and Thermal Lability

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its general stability under many reaction conditions. However, it is designed to be readily cleaved under specific, controlled conditions, which inherently defines its stability limits.[1][2][3]

Acid-Catalyzed Hydrolysis: The most significant liability of the Boc group is its susceptibility to acid-catalyzed hydrolysis.[4] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, 4-amino-2,6-dichloropyridine. This degradation pathway is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even at room temperature.[2][4] Even milder acidic conditions can lead to gradual degradation over time.

Figure 1: Acid-catalyzed degradation pathway of this compound.

Thermal Decomposition: The N-Boc group is also susceptible to thermal degradation.[3] At elevated temperatures, the carbamate can undergo elimination to release isobutylene and carbon dioxide, again leading to the formation of the corresponding free amine. While this typically requires higher temperatures than acid-catalyzed cleavage, it is a critical consideration for long-term storage and handling in environments with fluctuating or elevated temperatures.

The Robustness of the 2,6-Dichloropyridine Ring

The 2,6-dichloropyridine core of the molecule is generally more stable than the N-Boc group. The chlorine atoms are relatively unreactive towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine ring. However, under forcing conditions, such as high temperatures in the presence of strong nucleophiles, substitution of the chlorine atoms could potentially occur. For standard storage and handling conditions, the dichloropyridine ring is considered a stable entity.[5][6]

Recommended Storage and Handling: A Proactive Approach to Preservation

Based on the chemical stability profile, the following storage and handling protocols are recommended to maintain the purity and integrity of this compound.

Optimal Storage Conditions

To mitigate the risks of degradation, the following storage conditions are crucial:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and any slow hydrolytic decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) in a tightly sealed container. | Prevents exposure to atmospheric moisture, which could contribute to hydrolysis, and oxygen, which could lead to long-term oxidative degradation. |

| Light | Amber vial or stored in the dark. | Protects the compound from potential photodegradation. |

| pH | Avoid acidic environments. | The N-Boc group is highly sensitive to acid-catalyzed hydrolysis. |

Table 1: Recommended Storage Conditions for this compound

Safe Handling Protocols

Adherence to proper handling procedures is paramount for both user safety and maintaining compound integrity.

-

Work Area: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Dispensing: Use clean, dry spatulas and weighing equipment. Avoid cross-contamination.

-

Container Management: Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[5][7]

-

Spill Management: In case of a spill, clean the area promptly using appropriate absorbent materials and dispose of the waste in accordance with institutional and local regulations.

Figure 2: A logical workflow for ensuring the stability and safe handling of the compound.

Conclusion: A Foundation for Reliable Research

The stability of this compound is a critical factor that underpins its successful application in research and drug development. While the 2,6-dichloropyridine core offers a degree of robustness, the inherent lability of the N-Boc protecting group to acidic and thermal stress necessitates careful attention to storage and handling. By adhering to the guidelines outlined in this technical guide—specifically, refrigerated storage under an inert atmosphere and protection from light and acidic conditions—researchers can confidently preserve the integrity of this valuable synthetic building block. This proactive approach to stability management is not merely a matter of best practice; it is a fundamental requirement for generating reliable, reproducible data and advancing the frontiers of pharmaceutical science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from [Link]

-

Nicewicz, D. A., & Nguyen, T. M. (2014). Photochemical protection of amines with Cbz and Fmoc groups. Beilstein journal of organic chemistry, 10, 794–800. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (2024, May 18). 2,6-Dichloropyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

De Gruyter. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

-

PubMed. (2017, December 22). Teaching Old Compounds New Tricks: DDQ-Photocatalyzed C-H Amination of Arenes with Carbamates, Urea, and N-Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

-

PubMed. (2008, October 31). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scispace.com [scispace.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate as a synthetic building block

An In-Depth Technical Guide to tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: A Core Building Block for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular frameworks is paramount. Among the vast arsenal of synthetic intermediates, this compound has emerged as a particularly valuable and versatile building block. Its structure, featuring a strategically functionalized pyridine core, offers chemists a reliable platform for constructing complex molecular architectures. The molecule is characterized by an electron-deficient pyridine ring bearing two reactive chlorine atoms and a tert-butoxycarbonyl (Boc)-protected amine at the C4 position. This unique combination of features allows for a wide range of selective chemical transformations, making it an indispensable tool for researchers in drug discovery and the development of novel functional materials.[1]

This guide provides an in-depth exploration of this key synthetic intermediate. We will dissect its core chemical attributes, provide detailed protocols for its synthesis and subsequent reactions, and explain the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Chemical Attributes & Rationale for Use

The utility of this compound stems from the distinct roles of its three key components: the pyridine ring, the chloro-substituents, and the Boc-protecting group. Understanding the interplay between these elements is crucial for its effective application.

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, and its presence here is a deliberate and critical design choice.[2][3]

-

Deactivation of Nucleophilicity : Amines are inherently nucleophilic and can interfere with reactions targeting other parts of a molecule. By converting the primary amine of 4-amino-2,6-dichloropyridine into a carbamate, its nucleophilic character is effectively nullified.[2] This prevents unwanted side reactions, such as self-polymerization or reaction with electrophilic reagents intended for other sites.

-

Electronic Modulation : The carbamate group is electron-withdrawing, which further increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

-

Orthogonal Deprotection : The Boc group is famously acid-labile. It can be removed cleanly under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, without affecting many other functional groups.[3] This "orthogonal" stability allows chemists to perform a variety of transformations on the dichloropyridine core while the amine remains protected, and then reveal the amine at a later, strategic point in the synthesis.

Reactivity of the 2,6-Dichloropyridine Core

The pyridine ring is an electron-deficient heterocycle, and the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions further enhances this property. This electronic nature dictates the core's reactivity.

-

Leaving Group Potential : The chlorine atoms are excellent leaving groups, making the C2 and C6 positions prime sites for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4]

-

Site Selectivity : The C2 and C6 positions are electronically equivalent. In many cases, monosubstitution can be achieved, yielding a 2-substituted-6-chloro-4-(Boc-amino)pyridine intermediate, which can then undergo a different reaction at the remaining chloro-position. This allows for the stepwise and controlled introduction of two different substituents, a powerful strategy for building molecular diversity.

Synthesis of the Building Block

The title compound is readily prepared from commercially available 4-amino-2,6-dichloropyridine. The procedure involves the protection of the primary amino group as a Boc-carbamate.

Caption: Synthesis of the title compound via Boc-protection.

Detailed Experimental Protocol: Boc Protection

Objective: To synthesize this compound from 4-amino-2,6-dichloropyridine.

Materials:

-

4-Amino-2,6-dichloropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-amino-2,6-dichloropyridine (1.0 eq.).

-

Dissolve the starting material in anhydrous THF.

-

Add Di-tert-butyl dicarbonate (1.1 to 1.5 eq.) to the solution.

-

Add a catalytic amount of DMAP (e.g., 0.1 eq.) or a stoichiometric amount of a non-nucleophilic base like triethylamine (1.5 eq.). The use of DMAP often accelerates the reaction significantly.[5][6]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl) to remove the base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate, which is then readily attacked by the amine.[5]

Key Synthetic Transformations & Applications

The true power of this building block is realized in its subsequent reactions, which allow for the precise installation of various functional groups onto the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this building block is an excellent substrate for two of its most powerful transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

This reaction is used to form new carbon-carbon bonds by coupling the chloro-positions with organoboron compounds.[7] It is a robust method for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: C2-Selective Suzuki Coupling

-

In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[8][9]

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[8] Alternatively, a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand can be used.[10][11]

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).

-

Heat the mixture, typically between 80-110 °C, under an inert atmosphere until the starting material is consumed (monitor by TLC/GC-MS).

-

After cooling, perform a standard aqueous workup, extracting the product into an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography to yield the mono-arylated product.

Causality: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[7]

This reaction enables the formation of carbon-nitrogen bonds, coupling the chloro-positions with primary or secondary amines.[12] This is an exceptionally powerful method for synthesizing substituted anilines and N-heterocycles.

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: C2-Selective Buchwald-Hartwig Amination

-

To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).[13][14]

-

Add this compound (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).[14]

-

Add an anhydrous, non-polar solvent such as toluene or 1,4-dioxane.

-

Add the desired amine (1.1-1.2 eq.) to the mixture.

-

Heat the reaction to 80-110 °C and stir until completion.

-

Cool the reaction, quench with water or saturated ammonium chloride, and extract the product.

-

Dry, concentrate, and purify by column chromatography.

Causality: Sterically bulky and electron-rich phosphine ligands are essential. They promote the crucial reductive elimination step of the catalytic cycle, which forms the C-N bond, and help prevent catalyst decomposition.[15] The strong base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]

Deprotection and Further Functionalization

After modifying the C2 and/or C6 positions, the Boc group can be removed to reveal the primary amine, which serves as a handle for further diversification.

Caption: Post-coupling deprotection and functionalization sequence.

Protocol: Boc Deprotection

-

Dissolve the Boc-protected pyridine substrate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, often used neat or with DCM) or a solution of HCl in dioxane (e.g., 4M).[3]

-

Stir the mixture at room temperature for 1-4 hours. The deprotection is typically accompanied by the evolution of isobutylene and carbon dioxide gas.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product is often obtained as a hydrochloride or trifluoroacetate salt. It can be used directly or neutralized with a base to yield the free amine.

Summary of Applications

The synthetic pathways enabled by this compound are critical in the development of biologically active compounds, particularly kinase inhibitors, which often feature a substituted aminopyridine scaffold.

Table 1: Representative Transformations and Conditions

| Reaction Type | Coupling Partner | Key Reagents | Solvent | Typical Yield |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | >80% |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 70-90% |

| Boc Deprotection | - | 4M HCl in Dioxane | Dioxane | >95% |

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. The strategic placement of two reactive chloro-substituents and a robust, yet easily removable, Boc-protecting group provides a logical and powerful platform for constructing diverse libraries of substituted pyridines. Its reliable performance in high-yield transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its role as an authoritative and indispensable tool for professionals in drug discovery and advanced materials synthesis. Understanding the principles behind its reactivity allows researchers to unlock its full potential in crafting the complex molecules of tomorrow.

References

-

ResearchGate. (2013). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]

-

ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....

-